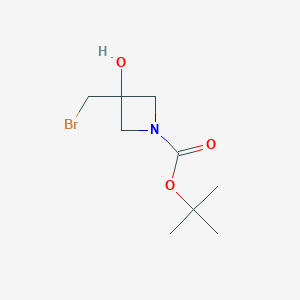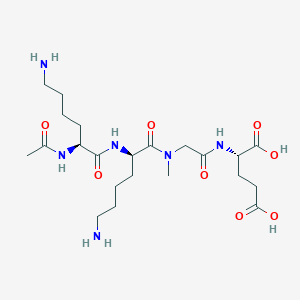
Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor is a synthetic peptide known for its neurotrophic properties. It is a metabolically stable analog of Melanotropin-Potentiating Factor, designed to enhance the activity of melanotropins, which are peptides involved in various physiological processes, including pigmentation and anti-inflammatory responses .
Mécanisme D'action
Target of Action
It is known as a neurotrophic peptide, suggesting that it may interact with neurons or neural pathways .
Mode of Action
As a neurotrophic peptide, it likely interacts with neural cells or pathways to exert its effects .
Biochemical Pathways
The compound has been shown to reduce parkinsonian-like behaviour in rats with unilateral lesions of their nigro-striatal pathways
Pharmacokinetics
It is described as a metabolically stable analog of melanotropin-potentiating factor , which suggests that it may have favorable pharmacokinetic properties.
Result of Action
The compound has been shown to reduce parkinsonian-like behaviour in rats with unilateral lesions of their nigro-striatal pathways . This suggests that it may have potential therapeutic effects in conditions like Parkinson’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Protected amino acids are coupled to the resin-bound peptide chain using coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Dithiothreitol in buffered aqueous solution.
Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.
Major Products:
Oxidation: Oxidized peptide with modified side chains.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Peptide variants with substituted amino acid residues.
Applications De Recherche Scientifique
Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor has several scientific research applications:
Neurotrophic Effects: It has been shown to promote central nervous system regeneration and reduce parkinsonian-like behavior in animal models.
Anti-inflammatory Properties: The peptide exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Pigmentation Studies: It enhances the activity of melanotropins, which are involved in pigmentation processes.
Drug Development: The peptide is used in the development of new therapeutic agents targeting neurodegenerative and inflammatory diseases.
Comparaison Avec Des Composés Similaires
Melanotropin-Potentiating Factor: The parent compound from which Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor is derived.
Acetyl-(D-Lys2)-Melanotropin-Potentiating Factor: A similar peptide with a different amino acid substitution.
Acetyl-(Sar3)-Melanotropin-Potentiating Factor: Another analog with a different substitution pattern.
Uniqueness: this compound is unique due to its dual substitutions at the second and third positions, which confer enhanced metabolic stability and increased potency compared to its parent compound and other analogs .
Propriétés
IUPAC Name |
(2S)-2-[[2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-6-aminohexanoyl]-methylamino]acetyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O8/c1-14(29)25-15(7-3-5-11-23)20(33)27-16(8-4-6-12-24)21(34)28(2)13-18(30)26-17(22(35)36)9-10-19(31)32/h15-17H,3-13,23-24H2,1-2H3,(H,25,29)(H,26,30)(H,27,33)(H,31,32)(H,35,36)/t15-,16+,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWNIYYJLZLOIR-BBWFWOEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(C)CC(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
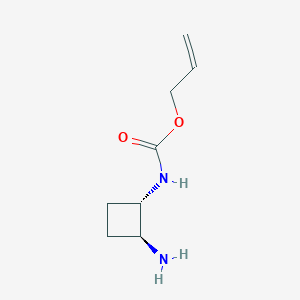

![3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B1383515.png)
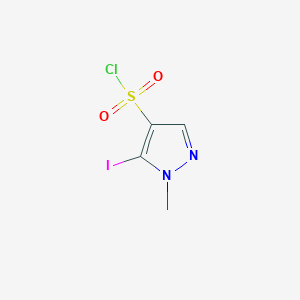
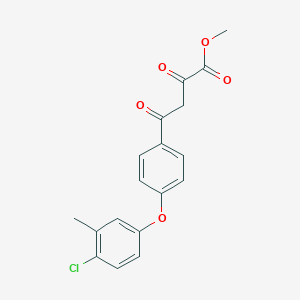
![(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1383522.png)
![2-Azaspiro[3.3]heptan-6-one trifluoroacetate](/img/structure/B1383523.png)
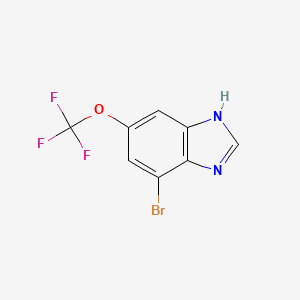

![4-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383530.png)
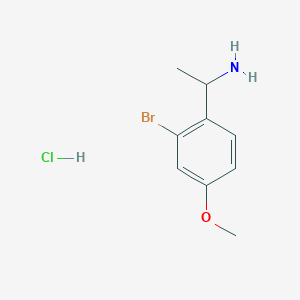

![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)
